(E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide
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Overview
Description
(E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a hydroxybenzylidene group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-benzylpiperazine with acetohydrazide, followed by the reaction with 2-hydroxybenzaldehyde. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylpiperazine and hydroxybenzylidene groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs .
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. Its ability to inhibit the growth of harmful microorganisms suggests it could be developed into a therapeutic agent for treating infections .
Industry
In the industrial sector, (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide may be used in the synthesis of other chemical products, particularly those requiring the benzylpiperazine moiety.
Mechanism of Action
The mechanism of action of (E)-2-(4-benzylpiperazin-1-yl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with microbial
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-9-5-4-8-18(19)14-21-22-20(26)16-24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-9,14,25H,10-13,15-16H2,(H,22,26)/b21-14+ |
InChI Key |
VPOFFCAWPSKAPK-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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